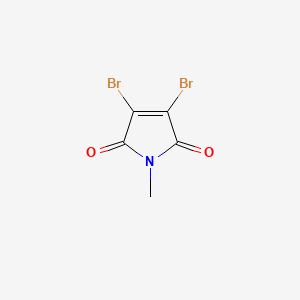
2,3-Dibromo-N-methylmaleimide
Descripción general
Descripción
2,3-Dibromo-N-methylmaleimide is a cyclic imide with a dipole moment of 0.30 debye . It can be used to synthesize bis-indolylmaleimides via reaction with indolyl magnesium bromide .
Synthesis Analysis
The N-methyl maleimide can be formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in 60% yield in the presence of hexamethylphosphoramide (HMPA) . It can also undergo mono-cross coupling with triorganoindium derivatives which can be further coupled with naphthodithiophene to form an intermediate for thiahelicene synthesis .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-N-methylmaleimide has been studied using FT-IR, FT-Raman, and NMR spectra . The compound has a molecular weight of 268.89 g/mol .Chemical Reactions Analysis
2,3-Dibromo-N-methylmaleimide can be used to synthesize bis-indolylmaleimides via reaction with indolyl magnesium bromide . It can also undergo mono-cross coupling with triorganoindium derivatives which can be further coupled with naphthodithiophene to form an intermediate for thiahelicene synthesis .Physical And Chemical Properties Analysis
2,3-Dibromo-N-methylmaleimide has a molecular weight of 268.89 g/mol . It has a dipole moment of 0.30 debye . The melting point is 120-124 °C .Aplicaciones Científicas De Investigación
Intermediate for Thiahelicene Synthesis
2,3-Dibromo-N-methylmaleimide can undergo mono-cross coupling with triorganoindium derivatives. This reaction can be further coupled with naphthodithiophene to form an intermediate for thiahelicene synthesis, which is significant in the field of organic electronics .
Pharmaceuticals and Diagnostics
The compound has been used in the synthesis of pharmacologically relevant derivatives, which are of general interest in pharmaceuticals and diagnostics. These derivatives can have various applications ranging from drug development to diagnostic tools .
Materials Science
In materials science, 2,3-Dibromo-N-methylmaleimide can be involved in the creation of new materials with desirable properties such as enhanced durability or specific reactivity .
Catalysis
This chemical is also relevant in catalysis research. It can be used to develop new catalysts that facilitate chemical reactions, which is crucial for industrial processes and synthetic chemistry .
Polymerization Processes
It serves as a monomer in coupling polymerizations using palladium or nickel catalysts. This process is important for creating polymers with specific characteristics for various industrial applications .
Mecanismo De Acción
Bisindolylmaleimide (BIM)-type compounds, which can be synthesized from 2,3-Dibromo-N-methylmaleimide, are known for their activity against protein kinases . They have been used to develop potent and selective protein kinase inhibitors . While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity .
Safety and Hazards
Direcciones Futuras
2,3-Dibromo-N-methylmaleimide can be used to synthesize bis-indolylmaleimides, which are recognized for their activity against protein kinases . These compounds can be highly functionalized or chemically manipulated, providing the opportunity to generate new derivatives with unique biological profiles . This opens up new possibilities for the development of potent and selective protein kinase inhibitors .
Propiedades
IUPAC Name |
3,4-dibromo-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKITYUQKOJMMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184108 | |
| Record name | Maleimide, dibromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-N-methylmaleimide | |
CAS RN |
3005-27-4 | |
| Record name | Dibromo-N-methylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, dibromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3005-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, dibromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-N-methylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-2,3-dibromomaleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5U5TK6UT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the use of 2,3-Dibromo-N-methylmaleimide in the synthesis of Janusene derivatives?
A1: 2,3-Dibromo-N-methylmaleimide acts as an "acetylene equivalent" in a novel, one-pot synthesis of janusene N-methyl-5a,11a-dicarboximide []. This method simplifies the traditional multi-step synthesis of janusene, which typically starts with anthracene. The dibromo compound acts as a "molecular glue," bridging two anthracene molecules through a thermal reaction. This approach offers a more efficient alternative to the conventional [4+2] cycloaddition routes.
Q2: Is there any spectroscopic data available for 2,3-Dibromo-N-methylmaleimide?
A2: Yes, a study published in the Journal of Molecular Structure details the FT-IR, FT-Raman, and NMR spectra of 2,3-Dibromo-N-methylmaleimide [, ]. These spectroscopic analyses provide valuable insights into the compound's structure and vibrational modes, which are essential for understanding its reactivity and applications in various chemical reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)



![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)


